N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoroethoxy group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoroethoxy group, and the sulfonamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of cellular signaling, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxybenzyl]-2,5-dimethylbenzenesulfonamide
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[4-(2,2,2-trifluoroethoxy)benzyl]-2,5-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE stands out due to the presence of both the trifluoroethoxy group and the methoxy group on the benzyl moiety. This unique combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O4S/c1-15-6-7-16(2)22(10-15)34(30,31)29(19-13-28(4)27-17(19)3)12-18-8-9-20(21(11-18)32-5)33-14-23(24,25)26/h6-11,13H,12,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIFFDJLPZPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(CC2=CC(=C(C=C2)OCC(F)(F)F)OC)C3=CN(N=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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